N-Propyl-N'-thiophen-2-ylthiourea
Description
N-Propyl-N'-thiophen-2-ylthiourea is a thiourea derivative characterized by a propyl group attached to one nitrogen atom and a thiophen-2-yl moiety on the adjacent nitrogen. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(S)–NR³R⁴, where substituents influence their chemical, physical, and biological properties. Its synthesis typically involves reactions between isothiocyanates and amines under mild conditions, as seen in the preparation of analogous thioureas .
Properties
CAS No. |
61528-53-8 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
1-propyl-3-thiophen-2-ylthiourea |
InChI |
InChI=1S/C8H12N2S2/c1-2-5-9-8(11)10-7-4-3-6-12-7/h3-4,6H,2,5H2,1H3,(H2,9,10,11) |
InChI Key |
IXKMIXMLXJCXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)NC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-thiophen-2-ylthiourea typically involves the reaction of thiourea with propylamine and thiophene-2-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-Propyl-N’-thiophen-2-ylthiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N’-thiophen-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiourea derivatives.
Scientific Research Applications
N-Propyl-N’-thiophen-2-ylthiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Propyl-N’-thiophen-2-ylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity, particularly in modulating oxidative stress pathways.
Comparison with Similar Compounds
N-(2-Furoyl)-N'-(2-pyridyl)thiourea (Compound I)
- Structure : Features a furoyl group and a pyridyl substituent. The thiourea core is stabilized by intramolecular hydrogen bonding (N–H⋯N) and resonance, leading to partial double-bond character in C–S and C–O bonds .
- Synthesis: Prepared via reaction of furoyl isothiocyanate with 2-aminopyridine in dry acetone.
- Key Differences : Unlike N-Propyl-N'-thiophen-2-ylthiourea, Compound I exhibits intermolecular N–H⋯S hydrogen bonding, forming a 2D network in its crystal structure .
N-(N-Propyl)-N'-(para-R-benzoyl)-thioureas
- Structure: Substituents include a propyl group and para-substituted benzoyl moieties.
- Key Differences : The benzoyl group introduces π-conjugation, altering electronic properties compared to the thiophene in this compound.
N-Allyl-N'-(4-chlorophenyl)thiourea
- Structure: Contains an allyl group and a 4-chlorophenyl substituent.
Physical and Spectroscopic Properties
Coordination Chemistry
- Ligand Behavior: Thioureas with pyridyl or thiophene groups act as chelating ligands. For example, N-(2-Furoyl)-N'-(2-pyridyl)thiourea forms stable complexes with transition metals (e.g., Cu²⁺) due to its dual donor sites (S and N) .
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